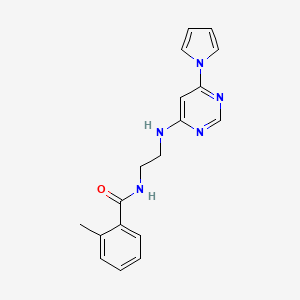
1-(6-Methylpyrazin-2-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Methylpyrazin-2-yl)piperidin-3-ol” is a chemical compound with the molecular formula C11H17N3O . It has an average mass of 207.272 Da and a monoisotopic mass of 207.137161 Da .
Synthesis Analysis
The synthesis of piperidone analogs, which are of particular interest due to their unique biochemical properties, has been extensively studied . They serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyrazin-2-yl)piperidin-3-ol” can be analyzed using density functional theory with a 6-31G(d,p) basis set . The optimized geometry results show that the geometry parameters are in good agreement with XRD values .Chemical Reactions Analysis
The chemical reactions involving piperidone analogs have been studied extensively . These reactions involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Methylpyrazin-2-yl)piperidin-3-ol” can be analyzed using various methods. The thermodynamic properties of the compound have been calculated at different temperatures, and the results reveal that the standard heat capacities (Cp,m), standard entropies (Sm), and standard enthalpy changes (Hm) increase with the rise in temperature .Scientific Research Applications
Parkinsonism Studies
- Research involving the compound MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which shares structural elements with piperidine derivatives, has significantly contributed to understanding Parkinson's disease. MPTP exposure has been linked to the development of parkinsonism, emphasizing the compound's role in neurotoxicity studies and neurodegenerative disease research (Langston et al., 1983).
Anticoagulant Research
- The investigation of MD 805 ((2R, 4R) 4-methyl-1-[N alpha-(3-methyl-1,2,3,4-tetra-hydro-8-quinoline-sulfonyl)L- arginyl]-2-piperidine carboxylic acid monohydrate), an anticoagulant, reveals the compound's effectiveness in reducing platelet activation during hemodialysis, demonstrating the potential for piperidine derivatives in developing anticoagulant therapies (Matsuo et al., 1986).
Insect Repellent Efficacy
- Research on the efficacy of piperidine-based insect repellents against Aedes communis and Simulium venustum highlights the potential of piperidine derivatives in developing effective, non-toxic repellents for controlling mosquito and black fly populations (Debboun et al., 2000).
Mechanism of Action
Piperidone analogs have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The compounds bearing the piperidone skeleton mimic naturally occurring alkaloids and steroids, and have been synthesized to study their biological activity .
properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-5-11-6-10(12-8)13-4-2-3-9(14)7-13/h5-6,9,14H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPKBZQRVOLRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrazin-2-yl)piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)
![5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B2859260.png)

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)
![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)
![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)